N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Overview
Description
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol . It is also known by its synonym, 2-Quinoxalineacetamide, N-cyclopropyldecahydro-3-oxo- . This compound is characterized by its unique structure, which includes a cyclopropyl group and a decahydroquinoxaline moiety.
Preparation Methods
The synthesis of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with a suitable quinoxaline derivative under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
2-Quinoxalineacetamide, N-cyclopropyldecahydro-3-oxo-: This compound shares a similar structure but may have different functional groups or substituents.
Cyclopropylamine derivatives: These compounds have a cyclopropyl group and are used in various chemical and biological applications.
Decahydroquinoxaline derivatives: These compounds contain the decahydroquinoxaline moiety and are studied for their diverse biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-12(14-8-5-6-8)7-11-13(18)16-10-4-2-1-3-9(10)15-11/h8-11,15H,1-7H2,(H,14,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUAPHDAYSTOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428138-96-8 | |
Record name | 2-Quinoxalineacetamide, N-cyclopropyldecahydro-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428138-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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